molecular formula C16H28BrClN3O8P B1141592 5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT CAS No. 107475-11-6

5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT

Cat. No.: B1141592
CAS No.: 107475-11-6
M. Wt: 536.74
InChI Key:
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Description

5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT is a chromogenic substrate used primarily for the detection of alkaline phosphatase activity. This compound is widely utilized in various biochemical assays, including immunoblotting, in situ hybridization, and immunohistochemistry . It is known for producing an intensely blue product upon enzymatic reaction, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT involves the reaction of 5-bromo-4-chloro-3-indolyl phosphate with bis(2-amino-2-methyl-1,3-propanediol). The reaction typically requires controlled conditions, including specific temperatures and pH levels to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to maintain consistent quality and yield. The process includes rigorous purification steps to remove any impurities and ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT primarily undergoes hydrolysis when exposed to alkaline phosphatase. This reaction cleaves the phosphate group, resulting in the formation of 5-bromo-4-chloroindoxyl, which subsequently dimerizes to produce an intensely blue product .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of alkaline phosphatase and a suitable buffer system to maintain the optimal pH for enzyme activity. Common reagents used in this reaction include nitro blue tetrazolium chloride (NBT), which enhances the colorimetric detection by forming an insoluble dark blue diformazan precipitate .

Major Products

The major product formed from the hydrolysis of 5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE is 5-bromo-4-chloroindoxyl, which dimerizes to form 5,5′-dibromo-4,4′-dichloro-indigo, an intensely blue compound .

Mechanism of Action

The compound exerts its effects through enzymatic hydrolysis by alkaline phosphatase. The enzyme cleaves the phosphate group from 5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, resulting in the formation of 5-bromo-4-chloroindoxyl. This intermediate is then oxidized by atmospheric oxygen or nitro blue tetrazolium chloride to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo . The molecular targets involved in this process are primarily the phosphate groups and the indoxyl moiety of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT is unique due to its high solubility in water and its ability to produce a distinct blue color upon enzymatic reaction. This makes it particularly useful in applications requiring clear and easily detectable results .

Properties

CAS No.

107475-11-6

Molecular Formula

C16H28BrClN3O8P

Molecular Weight

536.74

Origin of Product

United States

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